Glu-glu-glu-glu-tyr-met-pro-met-glu

Description

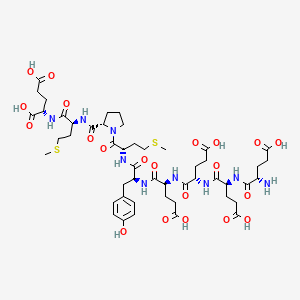

Structure

2D Structure

Properties

CAS No. |

82123-81-7 |

|---|---|

Molecular Formula |

C49H71N9O21S2 |

Molecular Weight |

1186.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C49H71N9O21S2/c1-80-22-19-31(45(74)56-33(49(78)79)13-18-40(68)69)54-47(76)35-4-3-21-58(35)48(77)32(20-23-81-2)55-46(75)34(24-25-5-7-26(59)8-6-25)57-44(73)30(12-17-39(66)67)53-43(72)29(11-16-38(64)65)52-42(71)28(10-15-37(62)63)51-41(70)27(50)9-14-36(60)61/h5-8,27-35,59H,3-4,9-24,50H2,1-2H3,(H,51,70)(H,52,71)(H,53,72)(H,54,76)(H,55,75)(H,56,74)(H,57,73)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,78,79)/t27-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |

InChI Key |

FKXYRDYBKXIDDI-AGQURRGHSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Glu Glu Glu Glu Tyr Met Pro Met Glu

Solid-Phase Peptide Synthesis (SPPS) Strategies for High-Purity Glu-Glu-Glu-Glu-Tyr-Met-Pro-Met-Glu

Solid-phase peptide synthesis (SPPS) is the cornerstone for the assembly of peptides like this compound. bachem.comsunresinlifesciences.comchempep.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.comwikipedia.org The key advantage of SPPS lies in the ability to drive reactions to completion by using excess reagents, which can then be easily removed by washing the resin-bound peptide. bachem.comchempep.com

Two principal SPPS chemistries are widely employed: Boc/benzyl and Fmoc/tBu. wikipedia.org The Fmoc/tBu strategy is often preferred due to its milder deprotection conditions, which can be crucial for preserving the integrity of sensitive residues. wikipedia.orgnih.gov

Optimization of Resin Selection and Coupling Chemistries for Repetitive Glutamate (B1630785) Residues

The presence of four consecutive glutamate (Glu) residues poses a significant synthetic challenge due to the potential for side reactions and aggregation. The selection of an appropriate solid support and coupling reagents is critical to mitigate these issues.

Wang Resin: Suitable for the synthesis of peptides with a C-terminal carboxylic acid.

Rink Amide Resin: Employed for the synthesis of peptide amides.

ChemMatrix® Resin: A polyethylene glycol (PEG)-based resin that can improve solvation and reduce aggregation of the growing peptide chain, which is particularly beneficial for sequences rich in glutamic acid. researchgate.net

Coupling Chemistries: Efficient coupling of the repetitive glutamate residues is essential to prevent deletion sequences. Several coupling reagents can be utilized, each with its own advantages.

| Coupling Reagent | Description | Advantages |

| HBTU/HOBt/DIEA | A common and effective coupling cocktail. | Fast reaction times and high coupling efficiency. wikipedia.org |

| HATU/HOAt/DIEA | A more reactive alternative to HBTU, particularly useful for sterically hindered couplings. | Can improve coupling yields for difficult sequences. |

| DIC/HOBt | A carbodiimide-based coupling method. | Cost-effective, but can lead to racemization if not carefully controlled. |

To further enhance the synthesis of polyglutamate sequences, strategies such as the use of pseudoprolines or Dmb-protected amino acids can be employed to disrupt secondary structures that lead to aggregation. Additionally, optimizing reaction temperature and solvent choice can improve solubility and reaction kinetics. nih.gov

Considerations for Methionine Residue Stability During Synthesis and Deprotection

The presence of two methionine (Met) residues in the sequence requires careful consideration due to the susceptibility of the thioether side chain to oxidation. nih.govresearchgate.netiris-biotech.de

Oxidation of Methionine: Oxidation of methionine to methionine sulfoxide can occur during synthesis, cleavage, and purification. iris-biotech.deacs.orgchemicalforums.com This modification introduces a chiral center and can alter the peptide's biological activity.

Strategies to Minimize Oxidation:

Use of Scavengers: During the final cleavage from the resin with trifluoroacetic acid (TFA), scavengers such as triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) are crucial to quench reactive carbocations that can lead to side reactions, including methionine oxidation. acs.org

Argon Atmosphere: Performing the synthesis and cleavage under an inert argon atmosphere can minimize exposure to atmospheric oxygen. researchgate.net

Reversible Oxidation: In some cases, intentional oxidation of methionine to its sulfoxide form can improve the solubility and purification of aggregation-prone peptides. nih.gov The sulfoxide can then be reduced back to methionine. nih.gov

S-alkylation of Methionine: Another potential side reaction is the S-alkylation of the methionine side chain by carbocations generated during the cleavage step. acs.org The use of effective scavengers is also the primary method to prevent this modification. acs.org

Large-Scale Research Synthesis Considerations

Scaling up the synthesis of this compound for extensive research requires optimization of several parameters to ensure cost-effectiveness and high purity.

| Parameter | Laboratory Scale | Large Scale | Considerations for Scale-Up |

| Resin Loading | Typically 0.4-0.8 mmol/g | Lower loading may be used to improve reaction efficiency | Higher loading increases yield per batch but can lead to aggregation. |

| Reagent Equivalents | 3-5 equivalents of amino acids and coupling reagents | Reduced to 1.5-2 equivalents to minimize cost | Requires careful optimization to ensure complete coupling. |

| Solvent Volume | High volumes to ensure good swelling and mixing | Minimized to reduce cost and waste | Efficient mixing becomes critical. bachem.com |

| Purification | Preparative HPLC | Multi-column countercurrent solvent gradient purification (MCSGP) | MCSGP can increase throughput and reduce solvent consumption. bachem.com |

Automation and digitalization of the SPPS process can enhance reproducibility and efficiency in large-scale synthesis. bachem.com Convergent synthesis, where smaller peptide fragments are synthesized on solid support and then coupled in solution, can also be an effective strategy for long peptides. aiche.org

Solution-Phase Peptide Synthesis Alternatives for Specific Applications

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable alternative, particularly for large-scale production where cost is a major factor. chempep.comwikipedia.orgfiveable.me

In solution-phase synthesis, protected amino acids are coupled in a homogenous reaction mixture. fiveable.me Purification of the intermediate peptides is required after each coupling step, which can be time-consuming. nih.gov However, this method avoids the use of expensive resins and can be more amenable to process optimization for industrial-scale production. wikipedia.orgacs.org

A "repetitive solution-phase synthesis" approach has been developed to simplify the purification process by precipitating the peptide product, thus avoiding chromatography for intermediate steps. acs.org

Site-Specific Derivatization and Labeling of this compound for Mechanistic Probing

To investigate the mechanism of action of this compound, site-specific labeling with probes such as fluorophores or isotopic labels is often necessary.

The tyrosine residue in the sequence provides a convenient handle for modification due to the reactivity of its phenolic side chain. Additionally, the N-terminal amine and the side-chain carboxyl groups of the glutamate residues can be targeted for specific labeling chemistries. rsc.org Cysteine residues, though not present in this sequence, are also commonly used for site-specific labeling due to the high reactivity of their thiol group. rsc.orgnih.gov

Isotopic Labeling for NMR and Mass Spectrometry Applications

Isotopic labeling involves the incorporation of stable isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium), into the peptide structure. jpt.comcpcscientific.com These labeled peptides are chemically identical to their unlabeled counterparts but can be distinguished by their mass in mass spectrometry or their nuclear spin properties in NMR spectroscopy. jpt.comcpcscientific.com

Applications in NMR Spectroscopy: Isotopically labeled peptides are invaluable for NMR studies as they enhance sensitivity and allow for the determination of the three-dimensional structure of the peptide and its complexes with other molecules. jpt.comamericanpeptidesociety.orgnih.gov Site-specific labeling can simplify complex spectra and provide detailed information about specific regions of the peptide. sigmaaldrich.com

Applications in Mass Spectrometry: In mass spectrometry-based proteomics, stable isotope-labeled peptides are used as internal standards for the accurate quantification of the corresponding unlabeled peptide in complex biological samples. jpt.comcpcscientific.comnih.gov This technique, known as Absolute Quantification (AQUA), involves adding a known amount of the heavy-labeled peptide to a sample and comparing its signal intensity to that of the endogenous light peptide. cpcscientific.com

Methods for Isotopic Labeling:

Incorporation during Synthesis: The most straightforward method is to use isotopically labeled amino acids during SPPS. cpcscientific.com This allows for precise control over the position of the label.

Recombinant Expression: For larger peptides and proteins, recombinant expression in cells grown in media containing isotopically enriched nutrients is a cost-effective method for uniform labeling. nih.govvt.edu

| Isotope | Application |

| ¹³C | NMR structure determination, quantitative mass spectrometry. jpt.comcpcscientific.comamericanpeptidesociety.org |

| ¹⁵N | NMR structure determination, quantitative mass spectrometry. jpt.comcpcscientific.comamericanpeptidesociety.org |

| ²H (Deuterium) | Simplification of NMR spectra, studies of protein dynamics. jpt.comsigmaaldrich.com |

Structural and Conformational Analysis of Glu Glu Glu Glu Tyr Met Pro Met Glu

Theoretical Prediction of Secondary and Tertiary Structures of the Nonapeptide

The prediction of the secondary and tertiary structure of a peptide without direct experimental data relies on computational algorithms and the known intrinsic conformational preferences of its constituent amino acids. nih.gov For the nonapeptide Glu-Glu-Glu-Glu-Tyr-Met-Pro-Met-Glu, its structure is likely not a simple, single conformation but rather a dynamic ensemble of structures.

The N-terminal poly-glutamate region's conformation is highly dependent on the pH of its environment. At physiological pH, the glutamic acid side chains are deprotonated and negatively charged, leading to electrostatic repulsion that favors an extended or random coil conformation. However, under acidic conditions, protonation of the carboxyl groups could allow this region to adopt a more compact, alpha-helical structure.

The C-terminal Tyr-Met-Pro-Met sequence introduces significant structural constraints. The proline residue is unique among the 20 common amino acids for its cyclic side chain, which restricts the peptide backbone's flexibility. wikipedia.org This often induces a sharp turn in the peptide chain, such as a β-turn or a polyproline II (PPII) helix. The presence of a β-turn is a common feature in nonapeptides, often located in the central part of the sequence. nih.gov The flanking methionine and tyrosine residues, with their nonpolar and aromatic properties, would further stabilize such a turn through hydrophobic interactions.

Table 1: Predicted Secondary Structure Propensities of Individual Residues This interactive table provides a hypothetical summary of the likely secondary structure contributions of each amino acid within the peptide, based on general principles.

| Position | Residue | Predicted Propensity | Rationale |

|---|---|---|---|

| 1 | Glu | Random Coil / α-Helix | High charge at neutral pH favors random coil; can form helices at low pH. |

| 2 | Glu | Random Coil / α-Helix | High charge at neutral pH favors random coil; can form helices at low pH. |

| 3 | Glu | Random Coil / α-Helix | High charge at neutral pH favors random coil; can form helices at low pH. |

| 4 | Glu | Random Coil / α-Helix | High charge at neutral pH favors random coil; can form helices at low pH. |

| 5 | Tyr | β-Turn / Aromatic Packing | Aromatic side chain can stabilize turn structures. |

| 6 | Met | β-Turn / Hydrophobic Core | Hydrophobic side chain contributes to folding stability. |

| 7 | Pro | β-Turn / PPII Helix | Cyclic structure acts as a "helix breaker" or "turn inducer". |

| 8 | Met | β-Turn / Hydrophobic Core | Hydrophobic side chain contributes to folding stability. |

| 9 | Glu | Random Coil | C-terminal residue with more conformational freedom. |

Computational Modeling of Conformational Dynamics in Aqueous and Membrane-Mimicking Environments

To explore the dynamic nature of this peptide, computational methods like molecular dynamics (MD) simulations are invaluable. nih.gov Such simulations can model the peptide's movements and conformational changes over time at an atomic level.

In an aqueous environment , MD simulations would likely confirm the high flexibility of the poly-glutamate tail. This region would be fully solvated, with its negatively charged side chains interacting extensively with water molecules. The simulations would map the ensemble of conformations, showing transitions between extended random-coil states and more transient, compact structures. nih.gov The Tyr-Met-Pro-Met motif would be shown to be more structurally constrained, maintaining a turn-like conformation stabilized by intramolecular hydrophobic interactions.

In a membrane-mimicking environment (e.g., a simulated lipid bilayer), the peptide's behavior is predicted to change dramatically. The hydrophobic Tyr and Met residues would likely drive the insertion of the C-terminal portion of the peptide into the nonpolar core of the membrane. The aromatic ring of tyrosine and the sulfur-containing side chains of methionine are well-suited for such interactions. Meanwhile, the highly charged poly-glutamate tail would remain in the aqueous phase, interacting with the polar head groups of the lipids. This simulation would model how the peptide might anchor itself to a cell surface, a crucial step in many biological recognition processes.

Table 2: Hypothetical Parameters for a Molecular Dynamics (MD) Simulation Study This interactive table outlines typical parameters that would be used to set up an MD simulation for the nonapeptide.

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system's atoms and their interactions. |

| Solvent Model | Explicit (e.g., TIP3P Water) | Simulates the aqueous environment realistically. |

| System Size | ~50,000 atoms | To ensure the peptide is sufficiently solvated and avoids self-interaction across periodic boundaries. |

| Temperature | 298 K (25°C) or 310 K (37°C) | Simulates physiological or standard lab conditions. |

| Pressure | 1 atm | Simulates constant pressure conditions. |

| Simulation Time | >500 nanoseconds | To adequately sample the conformational space of the flexible peptide. |

| Environment | Aqueous or Lipid Bilayer (e.g., POPC) | To study dynamics in solution versus a membrane-like setting. |

Spectroscopic Investigations of Conformation (e.g., Circular Dichroism for Secondary Structure)

Circular dichroism (CD) spectroscopy is a powerful experimental technique for investigating the secondary structure of peptides in solution. americanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, like peptides. units.it The resulting spectrum provides a signature of the dominant secondary structures present. americanpeptidesociety.org

For the nonapeptide this compound, a CD spectrum would provide experimental validation of the theoretical predictions.

A spectrum dominated by a strong negative peak around 200 nm would indicate a predominantly random coil structure, as expected for the poly-glutamate tract at neutral pH. researchgate.net

The presence of two negative peaks near 222 nm and 208 nm, along with a positive peak around 190 nm, would signify α-helical content. americanpeptidesociety.org This might be observed under acidic conditions that neutralize the glutamate (B1630785) side chains.

A negative band near 217 nm and a positive peak around 195 nm are characteristic of β-sheet structures. americanpeptidesociety.org While less likely to be the dominant feature, contributions from β-turns within the C-terminal motif could influence this region of the spectrum.

Table 3: Characteristic Far-UV Circular Dichroism Signals for Peptide Secondary Structures This interactive table summarizes the key spectral features used to identify secondary structures in peptides via CD spectroscopy.

| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | ~212 | ~198 |

| β-Turn | Varies (multiple types) | Varies (often weak signals) |

Analysis of the Role of Poly-Glutamate and Tyr-Met-Pro-Met Motifs in Peptide Flexibility and Recognition

The two distinct motifs within the nonapeptide serve different but complementary functions related to its structure and potential interactions.

The Tyr-Met-Pro-Met motif is predicted to be a key determinant for molecular recognition.

Proline (Pro): The presence of proline is critical in the recognition of proline-rich sequences by specific protein domains such as SH3 and WW domains. ucsf.edu It creates a rigid, defined backbone conformation that fits into specialized binding pockets on these domains.

Tyrosine (Tyr): The aromatic ring of tyrosine is frequently involved in protein-protein interactions through hydrophobic and π-stacking interactions. Its hydroxyl group can also act as a hydrogen bond donor or acceptor. nih.gov The combination of a proline residue with an adjacent aromatic residue (like Tyr) is a common feature in recognition motifs. ucsf.edu

Methionine (Met): The two methionine residues provide hydrophobicity, helping to stabilize the folded structure of the motif and potentially contributing to binding affinity within a hydrophobic pocket on a target protein. The importance of specific Methionine and Tyrosine residues in the binding of peptide agonists to their receptors has been documented. nih.gov

Together, the Tyr-Met-Pro-Met sequence likely forms a compact, structurally-defined motif that acts as a "key" to fit into the "lock" of a specific protein binding partner. The flexibility of the attached poly-glutamate chain would allow this key to search for and engage its target effectively.

Table of Compound Names

| Abbreviation | Full Name |

| Glu | Glutamic Acid |

| Tyr | Tyrosine |

| Met | Methionine |

| Pro | Proline |

| POPC | 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine |

| SH3 | Src Homology 3 |

Molecular Recognition and Interaction Studies of Glu Glu Glu Glu Tyr Met Pro Met Glu

Epitope Tagging Applications: The Pyo/Glu-Glu Tag

The peptide sequence Glu-Glu-Glu-Glu-Tyr-Met-Pro-Met-Glu contains the core epitope sequence -Tyr-Met-Pro-Met-Glu- (EYMPME). This shorter sequence is a fragment of the middle T antigen of the murine polyomavirus and is recognized by specific antibodies. biocompare.comfishersci.com This epitope is commonly referred to as the Glu-Glu tag or EE-tag. The nomenclature "Pyo tag" is also used, likely as an abbreviation for polyomavirus, from which the antigen originates. wikipedia.org Due to its small size, the Glu-Glu tag is unlikely to interfere with the biochemical properties and function of the protein it is fused to. biossusa.com This makes it a valuable tool for studying protein expression, localization, and interaction.

Development and Validation of Anti-Glu-Glu-Glu-Glu-Tyr-Met-Pro-Met-Glu Antibodies for Research

The development of highly specific antibodies is crucial for the utility of any epitope tag. For the Glu-Glu tag, polyclonal and monoclonal antibodies have been generated by immunizing animals with a synthetic peptide corresponding to the C-terminal sequence of the polyomavirus middle T antigen, typically the EYMPME sequence, conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH). fishersci.combiossusa.com

These antibodies are then purified, often using protein A and peptide affinity chromatography, to ensure high specificity for the Glu-Glu epitope. cellsignal.com The validation of these antibodies is a critical step and is performed using a variety of immunoassays. Commercially available anti-Glu-Glu tag antibodies have been validated for use in:

Western Blot (WB): To detect the tagged protein in cell lysates.

Enzyme-Linked Immunosorbent Assay (ELISA): For quantification of the tagged protein.

Immunocytochemistry (ICC) and Immunofluorescence (IF): To visualize the subcellular localization of the tagged protein. biocompare.comfishersci.com

Immunoprecipitation (IP): To isolate the tagged protein from a complex mixture. biocompare.comfishersci.com

The specificity of these antibodies allows for the detection of proteins containing the Glu-Glu tag at either the amino- or carboxy-terminus in transfected mammalian cells. cellsignal.com

Below is a table summarizing the characteristics of commercially available anti-Glu-Glu tag antibodies:

| Characteristic | Description | References |

| Antibody Type | Polyclonal and Monoclonal | biocompare.combiossusa.com |

| Host Species | Rabbit, Goat, Mouse | biocompare.combiossusa.com |

| Immunogen | Synthetic peptide (EYMPME) conjugated to KLH | fishersci.combiossusa.com |

| Purification | Affinity Purified, Protein A Chromatography | biossusa.comcellsignal.com |

| Validated Applications | WB, ELISA, ICC/IF, IP | biocompare.comfishersci.comcellsignal.com |

Use in Immunoprecipitation and Immunoblotting for Protein Detection and Localization

Beyond affinity purification for proteomic analysis, the Glu-Glu tag and its corresponding antibodies are routinely used for smaller-scale immunoprecipitation (IP) and immunoblotting (Western blotting) experiments. biocompare.comfishersci.com These techniques are fundamental for confirming the expression of a tagged protein, studying its post-translational modifications, and verifying its interaction with a specific known protein. In immunoprecipitation, the anti-Glu-Glu antibody is used to pull down the tagged protein, and the resulting precipitate can be analyzed by Western blot using an antibody against a suspected interacting protein. Conversely, a protein suspected to interact with the Glu-Glu tagged protein can be immunoprecipitated, and the presence of the Glu-Glu tagged protein can be detected by Western blot using the anti-Glu-Glu antibody. Immunofluorescence staining using anti-Glu-Glu antibodies also allows for the visualization of the tagged protein's subcellular localization within the cell. fishersci.com

Substrate Specificity and Protein Kinase Interactions

The polyomavirus middle T antigen, from which the Glu-Glu tag sequence is derived, is known to associate with and activate cellular protein tyrosine kinases, particularly those of the Src family. uniprot.orgembopress.org The middle T antigen itself becomes phosphorylated on tyrosine residues upon this interaction. uniprot.orgnih.gov This suggests that the region of the middle T antigen containing the EYMPME sequence is involved in these critical signaling interactions.

The presence of a tyrosine residue within the EYMPME sequence makes it a potential phosphorylation site for tyrosine kinases. The surrounding glutamic acid residues contribute to an acidic environment, which is a known specificity determinant for some protein kinases. nih.gov While direct studies on the phosphorylation of the isolated this compound peptide by specific kinases are not extensively documented, the known interactions of the full-length middle T antigen provide a strong basis for its potential as a kinase substrate. The ability of this peptide to be phosphorylated could be investigated using in vitro kinase assays with purified kinases and radiolabeled ATP. nih.gov

The table below lists the amino acids in the peptide and their potential roles in kinase interactions:

| Amino Acid | Potential Role in Kinase Interaction |

| Glutamic Acid (Glu) | Contributes to an acidic environment, which can be a specificity determinant for some kinases. |

| Tyrosine (Tyr) | A key residue for phosphorylation by tyrosine kinases. |

| Methionine (Met) | Can influence the local conformation of the peptide. |

| Proline (Pro) | Introduces a rigid kink in the peptide backbone, potentially influencing substrate presentation to the kinase. |

Characterization of this compound as a Substrate for Tyrosine Kinases

The synthetic peptide this compound, which corresponds to the amino acid sequence surrounding tyrosine 315 of the polyoma virus middle T (MT) antigen, has been instrumental in characterizing the activity of various tyrosine kinases. salk.edusalk.edu

In vitro kinase assays have extensively used this compound as a model substrate to investigate the activity of tyrosine kinases. wustl.edu Studies have shown that this peptide can be phosphorylated by immunoprecipitates containing the polyoma MT antigen. salk.edusalk.edu This phosphorylation event serves as a valuable tool for assaying the activity of growth factor-stimulated tyrosine kinases. wustl.edu The peptide has also been used in conjunction with antibodies to purify and study the MT antigen-associated kinase activity. researchgate.netresearchgate.net For instance, antibodies raised against this peptide can inhibit the in vitro kinase activity of the MT antigen. researchgate.netspringernature.comwustl.edu

The peptide also acts as a weak inhibitor of the kinase reaction associated with the polyoma middle T antigen. researchgate.net Furthermore, antibodies generated against this nonapeptide have been shown to be specific for the polyoma middle T antigen and can inhibit its in vitro kinase activity. wustl.eduresearchgate.netspringernature.comwustl.edunih.govacs.orgnih.govresearchgate.netglycosmos.org Interestingly, dissociation of the immune complex with the peptide can release the middle T antigen in a kinase-active form. researchgate.net

Kinetic analyses have provided insights into the phosphorylation of this compound by the polyoma middle T antigen-associated kinase. The phosphorylation of this peptide, along with the identification of major phosphorylation sites at tyrosines 250 and 315 in the MT antigen, has been a key area of investigation. salk.edu The use of this synthetic peptide corresponding to the sequence around tyrosine 315 confirmed its role as a phosphate (B84403) acceptor. salk.eduembopress.org

The specificity of this peptide for the polyoma middle T antigen-associated kinase is a notable finding. wustl.edu This specificity has been exploited to develop assays for tyrosine kinase activity and to distinguish between different kinase activities. wustl.eduwustl.edu For example, an antibody raised against this nonapeptide was found to be specific for the polyoma middle T antigen and could inhibit its kinase activity in vitro. researchgate.netspringernature.comwustl.edunih.govacs.orgnih.govresearchgate.netglycosmos.org

| Kinase | Peptide Substrate | Observation | Reference |

| Polyoma Middle T Antigen-associated Kinase | This compound | Phosphorylated in immunoprecipitates | salk.edusalk.edu |

| Polyoma Middle T Antigen-associated Kinase | This compound | Acts as a weak inhibitor of the kinase reaction | researchgate.net |

| Polyoma Middle T Antigen-associated Kinase | This compound | Antibody to the peptide inhibits in vitro kinase activity | researchgate.netspringernature.comwustl.edu |

Investigation of Peptide-Mediated Kinase Inhibition Mechanisms

The nonapeptide this compound has been observed to function as a weak inhibitor of the kinase reaction associated with the polyoma middle T antigen. researchgate.net This inhibitory effect is likely due to its ability to compete with the native protein substrate for binding to the active site of the kinase.

Furthermore, antibodies generated against this peptide have demonstrated a more potent inhibitory effect on the in vitro kinase activity of the middle T antigen. researchgate.netspringernature.comwustl.edunih.govresearchgate.netglycosmos.org When the middle T antigen is precipitated by this antibody, it is largely inactive in the kinase reaction. researchgate.net This suggests that the antibody binding to the peptide sequence sterically hinders the access of the kinase to its substrates or induces a conformational change in the middle T antigen that renders it inactive. The ability to restore kinase activity by dissociating the immune complex with an excess of the peptide further supports this mechanism. researchgate.net

Role of Specific Residues (e.g., Tyrosine) within the Nonapeptide for Phosphorylation Events

The central tyrosine residue within the this compound sequence is the critical site for phosphorylation by tyrosine kinases. wustl.edunih.govacs.org The surrounding amino acid sequence, particularly the acidic glutamic acid residues, is thought to play a significant role in the recognition and binding of the peptide by the kinase. embopress.org

Studies involving site-directed mutagenesis of the polyoma middle T antigen have underscored the importance of tyrosine 315, the residue corresponding to the tyrosine in the synthetic peptide, for its transforming activity. nih.gov Substitution of this tyrosine with phenylalanine drastically reduces the transforming ability of the virus, highlighting the essential role of phosphorylation at this specific site. nih.gov

Analysis of Protein-Peptide Binding Thermodynamics and Kinetics

While detailed thermodynamic and kinetic data for the binding of this compound to tyrosine kinases are not extensively reported in the provided context, the information available allows for some inferences. The use of this peptide in affinity chromatography for the purification of the middle T antigen suggests a specific and reversible binding interaction. researchgate.netpnas.orgresearchgate.net The process involves binding the antigen to an antibody column and then eluting it with an excess of the peptide, indicating a competitive binding equilibrium. researchgate.netpnas.orgresearchgate.net

The observation that the peptide acts as a weak inhibitor suggests a moderate binding affinity (Ki) for the kinase active site. researchgate.net In contrast, the antibody raised against the peptide exhibits a much stronger apparent affinity for the middle T antigen, leading to significant inhibition of its kinase activity. researchgate.net

| Interacting Molecules | Method | Observation | Reference |

| This compound and Polyoma Middle T Antigen-associated Kinase | Kinase Assay | Weak inhibition | researchgate.net |

| Anti-peptide Antibody and Polyoma Middle T Antigen | Immunoprecipitation/Kinase Assay | Strong inhibition of kinase activity | researchgate.net |

| Polyoma Middle T Antigen and Anti-peptide Antibody-Sepharose | Affinity Chromatography | Specific binding and elution with excess peptide | researchgate.netpnas.orgresearchgate.net |

Role in Cellular Signaling and Processes in Model Systems

Utilization of Glu-Glu-Glu-Glu-Tyr-Met-Pro-Met-Glu in Studying Polyoma Middle T Antigen Function

The middle T antigen is the primary oncogene of the murine polyomavirus and is a central focus in cancer research because it can induce tumors in a wide variety of tissues when expressed as a transgene. nih.gov It functions as a scaffold protein, lacking any intrinsic catalytic activity, but orchestrates the assembly of various cellular signaling molecules to drive cellular transformation. nih.govnih.gov The peptide this compound, by representing a crucial part of this scaffold, has been synthesized and employed in various experimental contexts to dissect the function of the full-length protein. nih.govnih.gov

The middle T antigen effectively mimics a constitutively activated receptor tyrosine kinase (RTK), hijacking host cell signaling pathways to promote uncontrolled growth. nih.govwikipedia.org Its function is dependent on the tyrosine phosphorylation of specific residues, which then act as docking sites for cellular proteins containing SH2 domains.

A pivotal event in mT-mediated signaling is the phosphorylation of the tyrosine residue at position 315 (Tyr315), which lies within the Glu-Glu-Glu-Glu-Tyr -Met-Pro-Met-Glu sequence. nih.govnih.gov Research has demonstrated that phosphorylated Tyr315 is essential for binding and activating phosphoinositide 3-kinase (PI3K), a family of lipid kinases central to cell growth, proliferation, and survival. nih.gov The study of mT antigen's interaction with PI3K was a landmark in identifying and understanding the role of PI3K signaling in cancer. nih.gov

Furthermore, the mT antigen forms stable complexes with other key signaling proteins, including the proto-oncogene pp60c-src and protein phosphatase 2A (PP2A). nih.govnih.gov The peptide, and antibodies generated against it, have been used in affinity chromatography to purify these complexes, allowing for the identification of the constituent proteins and the study of their interactions. nih.gov For example, antibodies raised against the this compound peptide were used to specifically isolate the mT antigen and its associated proteins from cell extracts, confirming its complex formation with pp60c-src and another 61-kDa protein. nih.gov This approach has been fundamental in mapping the network of interactions orchestrated by the middle T antigen.

The middle T antigen possesses an associated tyrosine kinase activity, which is responsible for phosphorylating key residues like Tyr315 on the mT antigen itself. nih.gov The synthetic peptide this compound has been utilized directly to probe and interfere with this enzymatic activity. Studies have shown that this peptide can act as a weak inhibitor of the in vitro kinase reaction associated with the middle T antigen. nih.gov

Moreover, antibodies developed against this nonapeptide have proven to be potent tools for inhibiting this kinase activity. nih.gov When these specific antibodies bind to the middle T antigen, either in an immunoprecipitate or within a cell lysate, the antigen is rendered largely inactive in the subsequent kinase assay. nih.gov This inhibition can be reversed by adding an excess of the free peptide, which competes for binding to the antibody and releases the mT antigen in a kinase-active form. nih.gov

Performing such kinase assays in cellular lysates, rather than with purified enzymes, provides a more physiologically relevant assessment of inhibitor sensitivity and selectivity. nih.govnih.gov This method accounts for the complex biological environment, although it presents challenges such as the need to inhibit proteases and phosphatases that could degrade the peptide substrate or reverse the phosphorylation event. nih.govacs.org

Table 1: Research Applications of the this compound Peptide

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Signaling Pathway Analysis | Mimicking the Tyr315 phosphorylation site of Polyoma Middle T Antigen. | The peptide's central tyrosine is a key site for phosphorylation, which mediates the binding and activation of PI3-Kinase. nih.gov |

| Kinase Activity Assessment | Acting as a substrate and inhibitor in kinase assays. | The peptide can weakly inhibit the tyrosine kinase activity associated with the Middle T antigen. nih.gov |

| Immunological Tool | Generating specific antibodies against the Middle T Antigen. | Antibodies raised against the peptide can specifically precipitate the Middle T antigen and inhibit its associated kinase activity. nih.gov |

| Protein Interaction Studies | Used as an epitope for affinity purification of protein complexes. | Enabled the co-purification of Middle T antigen with cellular proteins like pp60c-src, revealing its function as a signaling scaffold. nih.gov |

Exploration of Potential Endogenous Peptide Mimicry or Regulatory Roles

The primary documented role of the this compound sequence is within the context of the polyoma virus, a non-human pathogen. nih.govnih.gov The strategy of the middle T antigen is one of molecular mimicry, where it emulates the function of a host's activated growth factor receptor to engage with and constitutively activate downstream signaling pathways. nih.govwikipedia.org

While no major endogenous protein in mammalian systems has been identified that contains this exact nine-amino-acid sequence, the possibility of functional mimicry by endogenous peptides remains an area of scientific exploration. Cellular signaling is replete with examples of short peptide motifs that mediate protein-protein interactions, often involving post-translational modifications like tyrosine phosphorylation. The acidic glutamate (B1630785) residues preceding the tyrosine in the mT peptide sequence are known to be features that can influence substrate recognition by certain tyrosine kinases.

The study of how viral proteins like the middle T antigen have evolved to co-opt host signaling machinery provides valuable insights into the fundamental regulatory mechanisms of the host cell itself. Therefore, while a direct endogenous counterpart to this compound has not been documented, the signaling motif it represents—an accessible tyrosine within an acidic region—is a common feature in cellular signaling.

Applications in Investigating Protein-Protein Interaction Networks (via epitope tagging)

The unique sequence of the this compound peptide makes it highly effective as an epitope tag for studying protein-protein interactions. Epitope tagging is a powerful and widely used technique in which a gene encoding a short, recognizable peptide sequence (the epitope) is fused to the gene of a protein of interest. thermofisher.comaltabioscience.com This allows the resulting fusion protein to be specifically detected and purified using a high-affinity antibody that targets the tag. thermofisher.comoup.com

The utility of the this compound sequence (sometimes referred to as the EE tag) as an epitope was demonstrated in studies aiming to unravel the middle T antigen's mechanism of action. nih.gov By using an antibody specific to this peptide sequence, researchers were able to perform affinity chromatography to isolate the middle T antigen from cellular extracts. nih.gov Crucially, this procedure not only purified the mT antigen but also co-purified the cellular proteins that were physically bound to it, such as pp60c-src. nih.gov This application was instrumental in identifying the components of the signaling complex assembled by the viral protein.

The small size of peptide tags like this one is a significant advantage, as they are less likely to disrupt the natural folding, function, or localization of the protein they are attached to, compared to larger protein-based tags. thermofisher.comoup.com This technique enables the study of protein complexes under native conditions and is a cornerstone for mapping complex protein-protein interaction networks. nih.gov

Advanced Analytical Techniques for the Characterization of Glu Glu Glu Glu Tyr Met Pro Met Glu and Its Conjugates

High-Resolution Mass Spectrometry for Sequence Verification and Post-Translational Modifications

High-resolution mass spectrometry (HRMS) is an indispensable tool for the primary structural analysis of synthetic peptides like Glu-Glu-Glu-Glu-Tyr-Met-Pro-Met-Glu. springernature.comnih.gov It provides an exceptionally accurate measurement of the peptide's molecular weight, which serves as the initial confirmation of a successful synthesis. creative-proteomics.com Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed to generate gas-phase peptide ions for analysis. ijsra.net

For sequence verification, tandem mass spectrometry (MS/MS) is utilized. drug-dev.com In a typical MS/MS experiment, the parent ion corresponding to the full-length peptide is isolated and then fragmented through collision-induced dissociation (CID). This process cleaves the peptide backbone at predictable locations, generating a series of fragment ions (b- and y-ions). By analyzing the mass-to-charge (m/z) ratios of these fragments, the amino acid sequence can be reconstructed and compared against the expected sequence. drug-dev.com This is crucial for identifying any errors that may have occurred during synthesis, such as amino acid deletions or substitutions.

Furthermore, HRMS is highly sensitive in detecting post-translational modifications (PTMs) or chemical modifications that may arise during synthesis or storage. thermofisher.com For this particular peptide, the methionine residues are susceptible to oxidation, resulting in a mass increase of 16 Da. The glutamic acid residues could potentially undergo cyclization to form pyroglutamic acid at the N-terminus, leading to a mass loss of 18 Da. HRMS can pinpoint the exact location of such modifications. drug-dev.com

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value | Observed Value | Interpretation |

| Monoisotopic Mass | 1153.45 Da | 1153.46 Da | Confirms the elemental composition of the peptide. |

| MS/MS Fragmentation | y8, b8, y7, b7, etc. | Consistent fragmentation pattern observed. | Verifies the amino acid sequence. |

| Potential Oxidation | 1169.45 Da (+16 Da) | Minor peak at 1169.46 Da detected. | Indicates a small fraction of the peptide contains an oxidized methionine. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

While mass spectrometry excels at defining the primary structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the three-dimensional structure and dynamics of peptides in solution. nih.govresearchgate.net For a peptide like this compound, which lacks a defined secondary structure, NMR can reveal the ensemble of conformations it adopts in different solvent environments. acs.org

A typical NMR analysis begins with the assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to their specific atoms within the peptide sequence. mdpi.com This is achieved through a series of two-dimensional (2D) NMR experiments, including:

COSY (Correlation Spectroscopy): Identifies protons that are coupled through-bond, typically within the same amino acid residue. acs.org

TOCSY (Total Correlation Spectroscopy): Extends the correlations to all protons within a spin system, aiding in amino acid identification. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically <5 Å), providing crucial distance restraints for structure calculation. acs.org

The pattern of NOE cross-peaks, particularly between backbone amide protons (HN) and other protons, reveals sequential connections and provides information about the peptide's backbone torsion angles (phi and psi). For instance, strong sequential HN-HN NOEs would suggest a more extended conformation, while the presence of medium-range NOEs could indicate turn-like structures. The proline residue in this sequence will create a break in the typical sequential walk, and the cis/trans isomerization around the Glu-Pro peptide bond can be studied by NMR, as it significantly influences the local conformation. acs.org

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

Should this compound be designed to interact with a specific target, such as a receptor or enzyme, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for characterizing the binding event.

Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of binding kinetics. youtube.com In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the peptide is then flowed over the surface. The binding of the peptide to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. youtube.com This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. nicoyalife.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. stevensonlab.com This provides a complete thermodynamic profile of the interaction. nih.gov In an ITC experiment, a solution of the peptide is titrated into a sample cell containing the target protein. The heat change associated with each injection is measured. wur.nl The resulting data can be fitted to a binding model to determine the binding affinity (Kₑ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). From these values, the entropy of binding (ΔS) and the Gibbs free energy (ΔG) can be calculated. stevensonlab.com This information reveals the driving forces behind the interaction, whether it is enthalpically or entropically driven. acs.org

Table 2: Illustrative Binding Data for the Interaction of this compound with a Hypothetical Target Protein

| Technique | Parameter | Value |

| SPR | kₐ (on-rate) | 1.5 x 10⁵ M⁻¹s⁻¹ |

| kₑ (off-rate) | 3.0 x 10⁻³ s⁻¹ | |

| Kₑ (dissociation constant) | 20 nM | |

| ITC | n (stoichiometry) | 1.1 |

| Kₑ (dissociation constant) | 25 nM | |

| ΔH (enthalpy) | -8.5 kcal/mol | |

| -TΔS (entropy) | -2.7 kcal/mol |

Advanced Chromatographic Methods for Purity and Homogeneity Assessment (e.g., HPLC-UV/MS)

The purity of a synthetic peptide is critical for its use in research and potential therapeutic applications. creative-proteomics.com Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection is the gold standard for assessing peptide purity. mtoz-biolabs.com The peptide sample is injected onto a hydrophobic stationary phase and eluted with a gradient of an organic solvent, such as acetonitrile, in water. The peptide and any impurities are separated based on their hydrophobicity.

UV detection, typically at 214 nm where the peptide bond absorbs, is used to quantify the relative amounts of the main peptide and any impurities. mtoz-biolabs.com A purity level is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram. mtoz-biolabs.com

Coupling HPLC with a mass spectrometer (HPLC-MS) provides an additional layer of analytical depth. biopharminternational.com As each peak elutes from the HPLC column, it can be directed into the mass spectrometer for mass determination. This allows for the identification of impurities, such as deletion sequences, truncated sequences, or peptides with modifications that might co-elute or be unresolved from the main peak in the UV chromatogram. nih.gov

Electrophoretic Techniques for Analyzing Peptide-Protein Complexes

Electrophoretic techniques are valuable for analyzing the interaction between a peptide and a protein, providing qualitative and sometimes quantitative information about complex formation. mdpi.com

Native gel electrophoresis can be used to visualize the binding of this compound to a target protein. In this method, the protein and peptide are mixed and run on a polyacrylamide gel under non-denaturing conditions. If the peptide binds to the protein, the resulting complex will have a different electrophoretic mobility compared to the protein alone, resulting in a "gel shift."

Capillary electrophoresis (CE) offers a high-resolution alternative to traditional gel electrophoresis. vscht.cz In CE, separation occurs in a narrow capillary, which allows for rapid analysis and high efficiency. Affinity capillary electrophoresis (ACE) is a specific CE method used to study non-covalent interactions. By observing the change in the migration time of the protein in the presence of increasing concentrations of the peptide, the binding affinity can be determined.

For more complex scenarios, two-dimensional gel electrophoresis (2D-PAGE) can be employed. This technique separates proteins first by their isoelectric point and then by their molecular weight, providing very high resolution. bio-rad.com While less common for simple peptide-protein interactions, it can be useful in analyzing the peptide's effect on complex protein mixtures.

Bioinformatics and Computational Approaches for Glu Glu Glu Glu Tyr Met Pro Met Glu Research

Comparative Sequence Analysis with Known Biological Peptides and Protein Domains

Comparative sequence analysis is a foundational bioinformatic technique used to identify similarities between a query sequence and known biological peptides or protein domains. This process can provide initial hypotheses about the potential function and origin of the peptide . By aligning the "Glu-Glu-Glu-Glu-Tyr-Met-Pro-Met-Glu" sequence with extensive peptide and protein databases, researchers can uncover homologous sequences or conserved motifs.

The presence of a tyrosine (Tyr) residue is significant, as aromatic amino acids are often implicated in the bioactivity of peptides, contributing to radical scavenging and interactions with pro-oxidant metal ions. nih.govnih.gov Similarly, the methionine (Met) residues are noteworthy for their antioxidant properties. nih.gov The proline (Pro) residue introduces a rigid kink in the peptide backbone, which can be crucial for specific receptor binding.

Publicly available databases are instrumental in this comparative analysis. Resources for such comparisons include:

BIOPEP-UWM: A database of bioactive peptides that allows for the prediction of biological activity based on sequence similarity. nih.gov

UniProt: A comprehensive resource for protein sequence and functional information. researchgate.net

PDB (Protein Data Bank): A repository for the 3D structural data of large biological molecules, including proteins and nucleic acids. ebi.ac.uk

The search for similar motifs within these databases can reveal whether "this compound" or its constituent parts are present in known bioactive peptides, such as neuropeptides or antimicrobial peptides. mdpi.comnih.gov For instance, neuropeptides are often short and enriched in specific residues that are important for receptor interaction and bioactivity. mdpi.com

Table 1: Key Amino Acid Residues and Their Potential Functional Significance

| Residue | Position | Potential Significance |

|---|---|---|

| Glutamic Acid (Glu) | 1, 2, 3, 4, 9 | Contributes to the overall negative charge and solubility of the peptide. May be involved in electrostatic interactions with binding partners. |

| Tyrosine (Tyr) | 5 | Aromatic residue often involved in antioxidant activity and receptor binding. nih.govnih.gov |

| Methionine (Met) | 6, 8 | Can act as an antioxidant and is often found in functionally important peptide regions. nih.gov |

| Proline (Pro) | 7 | Induces a rigid bend in the peptide chain, which can be critical for defining its three-dimensional structure and interaction with receptors. |

Predictive Modeling of Peptide-Protein Docking and Interaction Sites

Predicting how a peptide binds to a protein is a significant challenge in computational biology due to the inherent flexibility of peptides. researchgate.netrsc.org Peptide-protein docking algorithms are employed to model the binding conformation and affinity of a peptide to a target protein. These methods can be broadly categorized into template-based, local, and global docking. nih.gov Given the lack of a known receptor for "this compound," global docking, which samples the entire protein surface, would be the most appropriate initial approach. nih.gov

Several computational tools are available for peptide-protein docking, each with its own algorithms and scoring functions. Some widely used programs include:

ClusPro PeptiDock: A tool for global docking of peptides to proteins. nih.gov

TPepPro: A Transformer-based model for predicting peptide-protein interactions. oup.com

SPRINT-Seq: A machine learning-based method for predicting peptide-protein binding sites using only sequence information. rsc.org

These predictive models can identify potential binding pockets on protein surfaces and estimate the binding energy of the peptide-protein complex. The results of these simulations can highlight key residues on both the peptide and the target protein that are critical for the interaction. Machine learning and deep learning approaches are increasingly being used to improve the accuracy of these predictions. researchgate.netrsc.orgoup.com

Molecular Dynamics Simulations to Understand Conformational Changes Upon Binding

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. americanpeptidesociety.org For peptides, MD simulations provide detailed insights into their folding, conformational dynamics, and interactions with other molecules. americanpeptidesociety.orgworldscientific.comacs.org By simulating the peptide in different environments, such as in aqueous solution or in the presence of a target protein, researchers can observe how its structure changes.

When a peptide binds to a protein, both molecules can undergo conformational changes. nih.gov MD simulations can capture these dynamic events, revealing the pathway of binding and the stability of the resulting complex. nih.govplos.org Techniques like Gaussian accelerated molecular dynamics (GaMD) can enhance the sampling of conformational space, allowing for the refinement of docked structures and more accurate prediction of binding affinities. nih.gov

The insights gained from MD simulations are crucial for understanding the mechanism of action of a peptide. For example, simulations can show how a peptide might allosterically modulate the function of a receptor or enzyme upon binding. mdpi.com

Table 2: Computational Tools for Peptide-Protein Interaction Studies

| Tool/Method | Application | Key Features |

|---|---|---|

| Comparative Sequence Analysis | Identifying homologous peptides and motifs. | Utilizes databases like BIOPEP-UWM and UniProt. nih.govresearchgate.net |

| Peptide-Protein Docking (e.g., PeptiDock) | Predicting the binding pose of a peptide to a protein. nih.gov | Can perform global searches without prior knowledge of the binding site. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior and conformational changes of the peptide and its complex with a protein. americanpeptidesociety.orgnih.gov | Provides insights into binding pathways and complex stability. nih.govplos.org |

| Machine Learning Models (e.g., TPepPro) | Predicting peptide-protein interactions and binding sites. oup.com | Can leverage large datasets to improve prediction accuracy. rsc.orgoup.com |

Development of Algorithms for Identifying Similar Motifs in Proteomes

The identification of specific peptide motifs within entire proteomes is a significant computational challenge. This requires the development of sophisticated algorithms that can efficiently search vast amounts of sequence data. numberanalytics.comnih.gov These algorithms can be broadly classified into database search algorithms and de novo sequencing algorithms. numberanalytics.com

Database search algorithms, such as SEQUEST and Mascot, identify peptides by comparing experimental mass spectrometry data against protein databases. numberanalytics.com

De novo sequencing algorithms, like PEAKS and Novor, can determine the amino acid sequence of a peptide directly from its mass spectrum without relying on a database. numberanalytics.com This is particularly useful for identifying novel peptides or those with unexpected modifications. nih.gov

Furthermore, pattern recognition algorithms like SALSA (Scoring Algorithm for Spectral Analysis) have been developed to detect specific features in tandem mass spectrometry data, enabling the identification of spectra corresponding to particular peptide sequences or motifs. nih.gov More recent approaches leverage machine learning and deep learning to enhance motif discovery. arxiv.org For instance, the idMotif framework uses a deep-learning-based method to group protein sequences and identify motif candidates. arxiv.org Genetic algorithms have also been employed to identify peptide motifs, for example, in the context of major histocompatibility complex (MHC) binding. bogazici.edu.tr

The development of such algorithms is crucial for functional proteomics and can help to uncover the prevalence and potential roles of peptides like "this compound" across different organisms and biological systems.

Future Directions and Emerging Research Avenues for Glu Glu Glu Glu Tyr Met Pro Met Glu

Expanding the Utility of the Glu-Glu Epitope Tag in Novel Proteomic Techniques

The peptide sequence contains the residues Glu-Tyr-Met-Pro-Met-Glu, which bears a resemblance to the well-established Glu-Glu epitope tag (EYMPME). genscript.comnovusbio.com This tag, derived from the middle T antigen of the mouse polyomavirus, is a valuable tool for detecting, purifying, and analyzing proteins. novusbio.combiossusa.comcpcscientific.com The presence of a similar motif within the novel nonapeptide sequence suggests its potential utility as a new or modified epitope tag.

Future research could focus on developing highly specific monoclonal or polyclonal antibodies that recognize the unique "Glu-Glu-Glu-Glu-Tyr-Met-Pro-Met-Glu" sequence. These antibodies could offer enhanced specificity or different binding kinetics compared to the traditional EYMPME tag. Investigating the utility of this longer sequence as an epitope tag in various immunochemical methods is a key research direction.

Potential Applications in Proteomics:

Western Blotting: To identify and quantify the tagged protein of interest from complex mixtures. biossusa.com

Immunoprecipitation (IP): For isolating the tagged protein along with its binding partners, helping to elucidate protein-protein interaction networks. novusbio.com

Immunofluorescence (IF) and Immunocytochemistry (ICC): To visualize the subcellular localization of the tagged protein within cells. novusbio.com

The addition of the preceding poly-glutamic acid sequence may influence the tag's conformation and accessibility, potentially offering advantages in specific proteomic workflows.

Investigating Specificity and Promiscuity of Tyrosine Kinases for This Sequence

The central tyrosine (Tyr) residue, flanked by acidic glutamic acid (Glu) residues, makes this peptide a putative substrate for protein tyrosine kinases (PTKs). Generic tyrosine kinase substrates, such as poly-Glu:Tyr, are rich in acidic residues and are widely used in kinase assays. nih.govnih.govbpsbioscience.comsinobiological.com The specific sequence (Glu)4-Tyr presents a unique motif whose preference by the human kinome is yet to be determined.

A significant research avenue is to systematically screen the ~90 human protein tyrosine kinases to identify which ones preferentially phosphorylate this peptide. nih.goved.ac.uk Such studies would reveal the kinase's substrate specificity, helping to understand its potential role in cell signaling pathways. The catalytic activities of tyrosine kinases are often influenced by the surrounding amino acid sequence, and a comprehensive profiling study could pinpoint kinases that are specifically activated or inhibited by this sequence. nih.goved.ac.uk

This research can lead to:

The identification of specific kinases that recognize this peptide.

The development of the peptide as a specific substrate for use in high-throughput screening of kinase inhibitors.

A better understanding of the rules governing kinase-substrate interactions. ed.ac.uk

Rational Design of Peptide Analogs for Enhanced Probe Development

The native sequence of this compound can serve as a scaffold for the rational design of peptide analogs with enhanced properties for use as molecular probes. nih.govacs.org Peptide-based probes are crucial for molecular imaging and diagnostics, but their utility can be limited by factors like poor stability and rapid clearance in vivo. nih.govrsc.org

Strategies for Analog Design:

Improving Stability: The methionine (Met) residues are prone to oxidation. Substituting them with non-natural amino acids like norleucine (Nle) could enhance the peptide's resistance to oxidative damage. nih.gov Cyclization of the peptide, a common strategy in drug design, can improve proteolytic stability and constrain the peptide into a more bioactive conformation. rsc.org

Enhancing Binding Affinity: Side-chain modifications or substitution with non-canonical amino acids can be used to probe for increased binding affinity and selectivity to a target protein. rsc.org

Developing Imaging Probes: The peptide can be conjugated to various labels for imaging applications. Attaching fluorophores like Cy5.5 would create optical probes for in vitro and in vivo imaging. nih.gov Alternatively, chelating agents like DTPA can be conjugated to the peptide for radiolabeling with isotopes such as Indium-111 for SPECT imaging. nih.govnih.gov

These rationally designed analogs could be developed into highly specific probes for targeting kinases or other proteins that bind to this sequence, with applications in cancer diagnosis and therapy. mdpi.com

Integration of Multi-Omics Data to Elucidate Broader Biological Contexts

Should the peptide this compound be identified as a substrate for a specific kinase or a binder to a particular protein, multi-omics data integration would be essential to understand its broader biological significance. mdpi.comnih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of cellular processes. nih.govfrontiersin.org

Integrative Multi-Omics Approaches:

Proteomics: Mass spectrometry-based proteomics can identify proteins that interact with the peptide, revealing its position in protein-protein interaction networks. elifesciences.org

Transcriptomics: By analyzing mRNA expression data, researchers can identify genes whose expression levels correlate with the activity of a kinase that phosphorylates this peptide. This can uncover entire pathways that are co-regulated. mdpi.com

Phosphoproteomics: This specialized branch of proteomics can quantify the phosphorylation of the peptide in response to various cellular stimuli or drug treatments, providing direct insight into signaling dynamics. ed.ac.uk

Genomics: Data from resources like The Cancer Genome Atlas (TCGA) can be mined to see if the genes for interacting kinases or proteins are mutated or misregulated in diseases like cancer. nih.gov

By integrating these datasets, researchers can build comprehensive models of the signaling networks in which the peptide may function, linking molecular interactions to cellular phenotypes and disease states. nih.gov

Development of Novel Biosensors Utilizing the Peptide's Binding Properties

Peptides are increasingly recognized as excellent biorecognition elements for the development of biosensors due to their high specificity, stability, and ease of synthesis. nih.govacs.org The unique sequence of this compound can be harnessed to create novel biosensors for detecting specific analytes, such as the kinases that phosphorylate it or antibodies that recognize it. nih.govacs.org

Biosensor Design Principles:

Immobilization: The peptide can be immobilized onto a sensor surface, such as a gold electrode or a graphene sheet. monash.edu

Signal Transduction: The binding of an analyte (e.g., a kinase) to the peptide can be converted into a measurable signal. This can be achieved through several mechanisms:

Electrochemical Sensing: Binding can alter the electron transfer properties at the electrode surface, resulting in a change in current that can be detected. monash.edu

Optical Sensing: The peptide can be conjugated with a fluorophore. The binding event may cause a change in the fluorescence signal due to environmental changes or fluorescence resonance energy transfer (FRET). nih.govmonash.edu

Such peptide-based biosensors could offer rapid, sensitive, and low-cost detection of disease biomarkers or kinase activity in clinical samples, providing valuable diagnostic information. nih.govacs.org

Interactive Data Table: Future Research Avenues

| Research Area | Key Objective | Methodologies | Potential Outcome |

| Proteomic Utility | Establish the peptide as a novel epitope tag. | Antibody development, Western Blot, Immunoprecipitation, Immunofluorescence. | A new tool for protein detection and purification with potentially unique properties. |

| Kinase Specificity | Identify which tyrosine kinases phosphorylate this sequence. | High-throughput kinase activity screening, peptide arrays. | A specific substrate for kinase assays and a deeper understanding of kinase-substrate recognition. |

| Peptide Analog Design | Create enhanced versions of the peptide for use as probes. | Amino acid substitution (e.g., Met to Nle), cyclization, conjugation to fluorophores or radioisotopes. | Stable and high-affinity molecular probes for in vivo imaging and diagnostics. |

| Multi-Omics Integration | Understand the peptide's role in a broader biological system. | Proteomics, Transcriptomics, Phosphoproteomics, analysis of public databases (e.g., TCGA). | Comprehensive models of signaling networks and identification of disease-relevant pathways. |

| Biosensor Development | Use the peptide as a recognition element in a biosensor. | Peptide immobilization on sensor surfaces (gold, graphene), electrochemical and optical detection methods. | A sensitive and specific biosensor for detecting kinases or other binding partners in clinical samples. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.